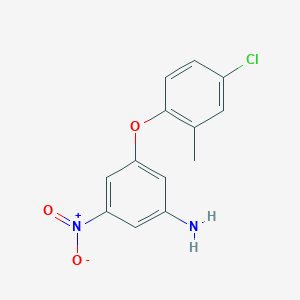
3-(4-Chloro-2-methylphenoxy)-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCPA is a herbicide . It belongs to the group of synthetic auxins, also known as growth regulators .
Synthesis Analysis
Ionic liquids containing the MCPA anion and domiphen derived phenoxyethylammonium cation were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .
Molecular Structure Analysis
The optimized molecular geometry and the fundamental vibrational frequencies of 4-methyl-phenoxyacetic acid (4MPA), 4-acetyl-phenoxyacetic acid (4APA) and 4-tert-butyl-phenoxyacetic acid (4TBPA) have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .
Chemical Reactions Analysis
Ionic liquids were synthesized as an alternative to toxic solvents, and were used in chemical synthesis, extraction, catalysis, and electrochemical processes . The appropriate selection of cations and anions during the design of ILs determines their properties .
Physical And Chemical Properties Analysis
The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized . The molecule contains total polar surface area ≤ 140 A2, the compound has metabolic stability and transporter effects .
Scientific Research Applications
Building Blocks for Bioactive Natural Products
Phenol derivatives, such as 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline, have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .
Conducting Polymers
The compound can be used in the synthesis of conducting polymers. These polymers have a wide range of applications, including in the electronics industry .
Antioxidants
m-Aryloxy phenols, a class of compounds to which 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline belongs, have been found to have potential antioxidant activities . This makes them useful in various industries, including food preservation and cosmetics .
Ultraviolet Absorbers
These compounds can also serve as ultraviolet absorbers . This property is particularly useful in the production of sunscreens and other skincare products .
Flame Retardants
m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Anti-tumor and Anti-inflammatory Effects
Research has shown that m-aryloxy phenols have potential anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in the development of new drugs and therapies .
Herbicides
The compound has been used in the synthesis of herbicidal ionic liquids . These liquids exhibit high herbicidal activity against certain plants, making them useful in agriculture .
Synthesis of Complex Molecules
By condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt), the team synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide . This demonstrates the compound’s utility in the synthesis of complex molecules .
Mechanism of Action
Target of Action
The primary target of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline, a derivative of phenoxyacetic acid, is the plant growth hormone auxin . This compound mimics the action of auxin, leading to rapid, uncontrolled growth in susceptible plants .
Mode of Action
3-(4-Chloro-2-methylphenoxy)-5-nitroaniline acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking auxin, it disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .
Pharmacokinetics
Similar compounds like mcpa are known to be absorbed through the leaves and translocated to the meristems of the plant
Result of Action
The result of the action of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline is rapid, uncontrolled growth in susceptible plants, leading to their eventual death . This is due to the compound’s mimicry of the plant growth hormone auxin .
Action Environment
The action, efficacy, and stability of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline can be influenced by various environmental factors. For instance, the compound’s herbicidal activity was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . .
Safety and Hazards
Future Directions
Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
properties
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-4-9(14)2-3-13(8)19-12-6-10(15)5-11(7-12)16(17)18/h2-7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEXWGYVPLBGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

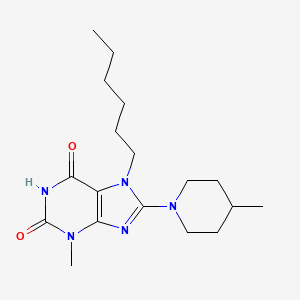
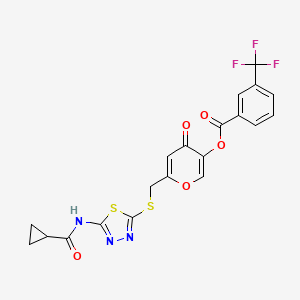
![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)
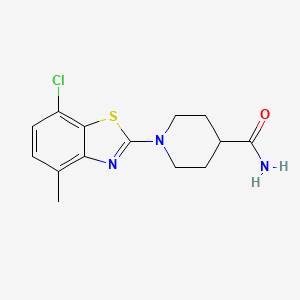
![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)
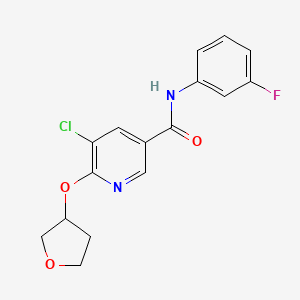
![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)
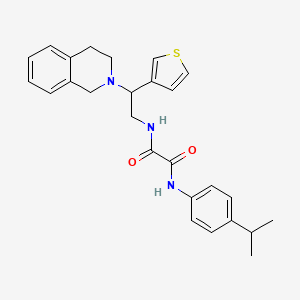
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)
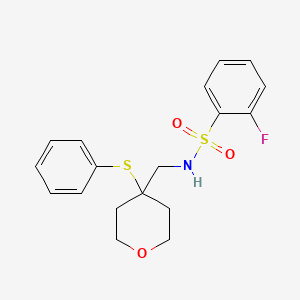
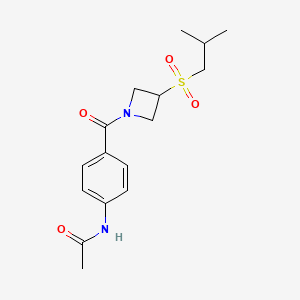
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)